Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate
Description
Properties
Molecular Formula |
C13H14N2O5 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)15-8-6-10(19-3)9(18-2)5-7(8)14-11/h5-6H,4H2,1-3H3,(H,15,16) |
InChI Key |
VWWIKEYQVLVLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Substituted o-Phenylenediamine Synthesis
The methoxy and hydroxy groups are typically introduced through electrophilic aromatic substitution or Ullmann-type coupling. For example, 3,4-dimethoxyaniline can be hydroxylated at the 2-position using nitration followed by reduction and diazotization-hydrolysis. Alternatively, direct hydroxylation via Friedel-Crafts alkylation has been reported, though with modest yields (~45%).
Cyclocondensation with α-Ketoesters
The ethyl carboxylate group is introduced by employing ethyl glyoxylate or ethyl pyruvate as the dicarbonyl component. A representative protocol involves refluxing 3-hydroxy-4,5-dimethoxyaniline with ethyl 2-oxoacetate in acetic acid, yielding the quinoxaline core in 62–68% efficiency. Side products, such as regioisomeric quinoxalines, are minimized by using excess α-ketoester (1.5 equiv) and maintaining pH < 3.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | AcOH, EtOH, DMF | Acetic acid | 62% → 68% |
| Temperature (°C) | 80–120 | 110 | 68% → 72% |
| Catalyst | None, H2SO4, TsOH | TsOH (5 mol%) | 72% → 79% |
Modern Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclocondensation while improving regioselectivity. A 2019 study demonstrated that irradiating 3-hydroxy-4,5-dimethoxyaniline and ethyl 2-oxoacetate in ethanol at 150°C for 15 minutes achieves 88% yield, compared to 68% under conventional heating. The enhanced efficiency arises from rapid, uniform heating, which suppresses side reactions like ester hydrolysis.
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF) under microwave conditions led to decomposition, whereas ethanol provided optimal stability. Bronsted acid catalysts (e.g., p-toluenesulfonic acid) further improved yields to 92% by facilitating imine formation.
Post-Functionalization of Preformed Quinoxalines
An alternative route involves synthesizing a simpler quinoxaline derivative followed by late-stage functionalization.
Ethoxycarbonylation via Mitsunobu Reaction
This compound was synthesized in 76% yield by treating 3-hydroxy-6,7-dimethoxyquinoxaline with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method avoids harsh acidic conditions but requires anhydrous reagents.
Direct Esterification
Carboxylic acid precursors can be esterified using thionyl chloride and ethanol. For example, 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylic acid was converted to the ethyl ester in 85% yield by refluxing with SOCl2 and EtOH. Excess thionyl chloride (3 equiv) and catalytic DMF were critical for complete conversion.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:3) elevates purity from 92% to 99.5%, as verified by HPLC (C18 column, 70:30 H2O/MeCN).
Industrial-Scale Production Challenges
Scientific Research Applications
Biological Activities
Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate has been investigated for various biological activities:
- Neuroprotective Effects : The compound exhibits neuroprotective properties, making it a candidate for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders .
- Antioxidant Properties : Research indicates that this compound possesses significant antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases .
- Antimicrobial Activity : In studies involving different bacterial strains, this compound demonstrated promising antibacterial and antifungal activities, positioning it as a potential candidate for developing new antimicrobial agents .
Neuroprotective Studies
A study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was shown to significantly reduce cell death and enhance neuronal survival rates compared to control groups .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values were reported to be significantly lower than those of standard antibiotics used in the study .
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The biological and physicochemical properties of quinoxaline derivatives are heavily influenced by substituent type and position. Key comparisons include:
Physicochemical Properties
Critical physicochemical parameters include molecular weight, solubility, and pKa:
*Estimated based on analogs.
Biological Activity
Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate is a compound of interest due to its diverse biological activities, particularly in the field of oncology. This article synthesizes the current understanding of its biological activity, with a focus on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, which is known for various pharmacological activities. The compound features a quinoxaline core with hydroxyl and methoxy substituents that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it has shown significant activity against human leukemia cell lines such as K562 and MV4-11. The IC50 values for these cell lines are critical indicators of the compound's potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | >50 | Induces apoptosis |
| MV4-11 | 1.7 | Cell cycle arrest |
| Jurkat | 3.0 | Disruption of signaling pathways |
These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways .
The mechanisms by which this compound exerts its effects are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the progression of the cell cycle in specific phases, particularly in G1/S transition.
- Inhibition of Kinase Activity : Similar compounds in the quinoxaline family have been noted to inhibit key kinases involved in cancer progression, suggesting a potential role for this compound in targeting these pathways .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Human Leukemia Cells : A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in MV4-11 cells compared to untreated controls .
- Synergistic Effects with Other Agents : Research indicates that combining this compound with other chemotherapeutic agents enhances its cytotoxic effects, suggesting potential for combination therapies in cancer treatment .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Hydroxyl Group Reactivity
The 3-hydroxy group participates in oxidation and nucleophilic substitution:
Oxidation to Ketone
Controlled oxidation converts the hydroxyl group to a ketone, enhancing electrophilicity:
-
Conditions : Jones reagent (CrO₃ in H₂SO₄), 0°C, 30 min → 85% yield .
-
Application : Facilitates further functionalization (e.g., Grignard additions).
Nucleophilic Substitution
The hydroxyl group can be replaced by halogens or amines via Mitsunobu or Appel reactions:
Methoxy Group Demethylation
The 6,7-dimethoxy groups are susceptible to demethylation under strong Lewis acids:
Quinoxaline Core Modifications
The bicyclic nitrogenous structure undergoes electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position (72% yield) .
-
Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonated derivatives for solubility enhancement .
Metal Coordination
The nitrogen atoms coordinate transition metals, forming complexes with catalytic or therapeutic potential:
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets via hydrogen bonding and π-stacking:
| Target | Binding Affinity (Kd) | Biological Role |
|---|---|---|
| JAK2 kinase | 16 nM | Inhibits cytokine signaling |
| DNA G-quadruplex | 2.1 µM | Anticancer activity via telomere disruption |
Comparative Reactivity Table
Key differences between Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate and analogs:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives with α-acetyl-N-arylhydrazonoyl chlorides under ethanol/triethylamine conditions . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:chloride) to minimize side products. Temperature control (60–70°C) and inert atmospheres (N₂) improve yield by preventing oxidation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, 70:30 methanol/water mobile phase, UV detection at 254 nm to assess purity (>95%) .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoxaline C=O at δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ matching theoretical mass (±0.5 Da) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between methoxy (δ 3.8–4.0) and adjacent aromatic protons confirm substitution positions .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (slow evaporation in ethanol/water) and comparing bond angles/distances with DFT-optimized structures .
Q. What strategies mitigate decomposition during storage or experimental use?
- Methodological Answer :
- Storage : Store at –20°C in amber glass vials under argon to block light/oxygen, which accelerate hydrolysis of the ester group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Q. How can computational methods predict the compound’s biological activity or reactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., DNA gyrase for antibacterial activity) to assess binding affinity. Optimize protonation states via MarvinSketch at pH 7.4 .
- DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for derivatization .
Q. What experimental designs are optimal for evaluating the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Dissolve in DMSO (1×10⁻⁵ M) and scan 200–500 nm; λₐᵦₛ for quinoxaline derivatives typically appears at 320–350 nm .
- Fluorescence Quenching : Titrate with iodide ions (0–100 mM) in PBS (pH 7.4) to study solvent interactions and excited-state behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed mass spectra?
- Methodological Answer :
- Isotope Pattern Analysis : Compare experimental isotopic distribution (e.g., [M+H]⁺, [M+Na]⁺) with simulated patterns (e.g., using ChemCalc) to confirm molecular formula .
- High-Resolution MS : Use HRMS (Q-TOF) to resolve isobaric interferences (e.g., C₁₃H₁₅NO₃ vs. C₁₂H₁₇N₂O₂) with mass accuracy <5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
